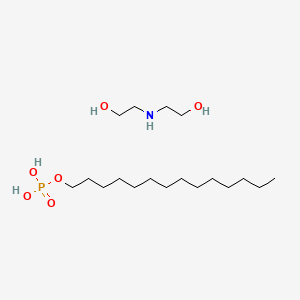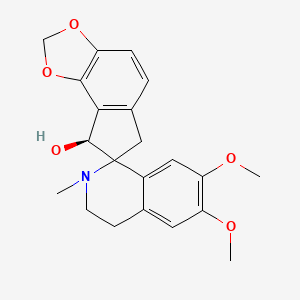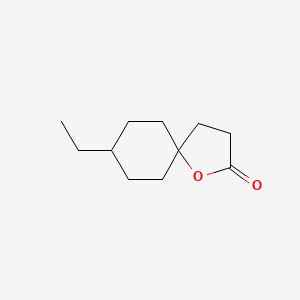
Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate: is a chemical compound with the molecular formula C18H42NO6P . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles and its amphiphilic nature, which makes it useful in formulations requiring emulsification and stabilization.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate typically involves the reaction of tetradecyl phosphate with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetradecyl phosphate+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion, and the product is purified through various techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate can undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered hydroxyl groups.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Compounds with substituted functional groups at the hydroxyl positions.
科学的研究の応用
Chemistry:
- Used as a surfactant in various chemical formulations.
- Acts as an emulsifying agent in the preparation of emulsions.
Biology:
- Employed in the study of cell membranes due to its amphiphilic nature.
- Used in the formulation of biological buffers.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in enhancing the solubility of hydrophobic drugs.
Industry:
- Utilized in the production of personal care products such as shampoos and lotions.
- Used in the formulation of cleaning agents and detergents.
作用機序
The mechanism of action of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications.
Molecular Targets and Pathways:
Cell Membranes: The compound can integrate into cell membranes, affecting their fluidity and permeability.
Drug Delivery: It can enhance the delivery of drugs by increasing their solubility and stability.
類似化合物との比較
Similar Compounds:
- Bis(2-hydroxyethyl)ammonium dihydrogen phosphate
- Bis(2-hydroxyethyl)ammonium hexadecyl hydrogen phosphate
Comparison:
- Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate is unique due to its specific chain length, which affects its micelle formation and surfactant properties.
- Bis(2-hydroxyethyl)ammonium dihydrogen phosphate has a shorter chain length, resulting in different emulsification properties.
- Bis(2-hydroxyethyl)ammonium hexadecyl hydrogen phosphate has a longer chain length, which can lead to variations in its surfactant behavior and applications.
特性
| 98143-44-3 | |
分子式 |
C18H42NO6P |
分子量 |
399.5 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H2,15,16,17);5-7H,1-4H2 |
InChIキー |
ILRIOLRTHYIKHL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
関連するCAS |
65104-57-6 65104-56-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







